Sulfapyridine-d4
Description
Contextualizing Isotopic Labeling in Advanced Analytical Chemistry
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org In this process, atoms in a molecule are replaced by their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.org These labeled compounds, or isotopologues, are chemically similar to their unlabeled counterparts but can be distinguished based on their mass or other nuclear properties. creative-proteomics.comnumberanalytics.com
This technique is particularly powerful when combined with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnumberanalytics.com In mass spectrometry, the difference in mass between the labeled and unlabeled compound allows for their distinct detection and quantification. wikipedia.org This has profound implications for a variety of research areas, including metabolomics, drug metabolism studies, and environmental analysis. numberanalytics.comclearsynth.com The ability to trace molecules with high specificity and sensitivity has made isotopic labeling an indispensable tool in advanced analytical chemistry. chromatographyonline.com
Fundamental Principles and Significance of Stable Isotope-Labeled Analogs
Stable isotope-labeled analogs, particularly those using deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and offer significant advantages in research. acanthusresearch.com The fundamental principle behind their use is that they behave almost identically to the unlabeled compound in chemical reactions and biological processes. acanthusresearch.com However, their increased mass makes them ideal internal standards for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comaptochem.com
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. aptochem.com An ideal SIL-IS co-elutes with the analyte of interest, meaning it passes through the chromatography column at the same time, and has a similar ionization response in the mass spectrometer. aptochem.com By adding a known amount of the SIL-IS to a sample, researchers can accurately quantify the target analyte by comparing the ratio of their signals. scioninstruments.com This approach effectively compensates for variations that can occur during sample preparation, injection, and ionization, leading to more precise and reliable results. scioninstruments.comwisdomlib.orgclearsynth.com
Overview of Sulfapyridine (B1682706) as a Chemical Scaffold in Research
Sulfapyridine is a sulfonamide antibiotic that was historically used for its antibacterial properties. nih.govmedchemexpress.com It consists of a pyridine (B92270) ring attached to a 4-aminobenzenesulfonamido group. nih.gov While its clinical use has largely been superseded by more modern antibiotics, the sulfapyridine structure remains a valuable chemical scaffold in medicinal chemistry research. nih.govresearchgate.net
The sulfonamide group is a key pharmacophore found in a wide range of therapeutic agents, and the pyridine nucleus is a common feature in many biologically active compounds. nih.govresearchgate.net Researchers continue to synthesize and investigate sulfapyridine derivatives for various potential applications, including as inhibitors of enzymes like carbonic anhydrase. tandfonline.com Sulfapyridine also serves as a major metabolite of the drug sulfasalazine (B1682708), making its accurate quantification important in pharmacokinetic studies. medchemexpress.comunimelb.edu.au
Rationale for Deuterium Labeling of Sulfapyridine (Sulfapyridine-d4) for Research Applications
The primary rationale for the deuterium labeling of sulfapyridine to create this compound is for its use as an internal standard in quantitative analytical methods. unimelb.edu.auscbt.com Specifically, this compound is employed in LC-MS/MS assays to accurately measure the concentration of sulfapyridine in biological matrices such as plasma and tissue. unimelb.edu.autexilajournal.com
The introduction of four deuterium atoms onto the benzene (B151609) ring of sulfapyridine increases its molecular weight, allowing it to be distinguished from the unlabeled sulfapyridine by the mass spectrometer. scbt.comsynzeal.com Because this compound is chemically almost identical to sulfapyridine, it experiences similar extraction recovery and ionization effects, thus correcting for potential analytical errors. acanthusresearch.comtexilajournal.com This leads to highly accurate and precise quantification, which is crucial in pharmacokinetic studies investigating the metabolism of drugs like sulfasalazine. unimelb.edu.aumedchemexpress.com The stability of the deuterium labels is critical; they are placed on non-exchangeable positions on the molecule to prevent their loss during analysis. acanthusresearch.com
The use of deuterated standards like this compound enhances the robustness and reliability of bioanalytical methods, which is essential for regulatory submissions and for gaining a deeper understanding of drug disposition in the body. clearsynth.com
Data Tables
Table 1: Properties of Sulfapyridine and this compound
| Property | Sulfapyridine | This compound |
| Chemical Name | 4-amino-N-pyridin-2-ylbenzenesulfonamide | 4-Amino-N-(pyridin-2-yl)benzene-2,3,5,6-d4-sulfonamide |
| Alternate Names | 2-Sulfanilamidopyridine | 4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide; 2-Sulfanilamidopyridine-d4; 2-Sulfapyridine-d4 |
| CAS Number | 144-83-2 | 1189863-86-2 |
| Molecular Formula | C₁₁H₁₁N₃O₂S | C₁₁H₇D₄N₃O₂S |
| Molecular Weight | 249.29 g/mol | 253.31 g/mol |
Source: nih.govscbt.comsynzeal.com
Properties
Molecular Formula |
C₁₁H₇D₄N₃O₂S |
|---|---|
Molecular Weight |
253.31 |
Synonyms |
4-Amino-N-2-pyridinyl-d4-benzenesulfonamide; 2-Sulfanilamidopyridine-d4; 2-Sulfapyridine-d4; 4-Amino-N-2-pyridinyl-d4-benzenesulfonamide; Adiplon-d4; Coccoclase-d4; Dagenan-d4; Eubasin-d4; Eubasinum-d4; Haptocil-d4; Sulfidine-d4; Sulphapyridine-d4; T |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Sulfapyridine D4
Methodologies for Deuterium (B1214612) Incorporation at Specific Sites
The synthesis of Sulfapyridine-d4 involves the introduction of four deuterium atoms. Depending on the desired location of these atoms—either on the pyridine (B92270) ring or the benzene (B151609) ring—different synthetic strategies are employed. The IUPAC name, 4-amino-N-(pyridin-2-yl-d4)benzenesulfonamide, specifies deuteration on the pyridine moiety. veeprho.comlgcstandards.com
Regioselective and Isotopic Purity Considerations in Synthesis
Achieving high regioselectivity and isotopic purity is paramount in the synthesis of deuterated compounds. For the deuteration of the pyridine ring, methods that facilitate hydrogen-deuterium (H-D) exchange at specific positions are utilized. Metal-free methods, such as those employing potassium tert-butoxide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), have been reported for the regioselective deuteration of pyridine systems. lgcstandards.com Another approach involves the N-oxidation of the pyridine ring, which can direct deuteration to specific positions under mild, metal-free conditions. nih.gov The goal is to achieve high levels of deuterium incorporation (>95%) with minimal presence of partially deuterated (d1, d2, d3) or non-deuterated (d0) species. lgcstandards.com The isotopic purity is a critical parameter, with standards often requiring an enrichment of over 95%. lgcstandards.comsussex-research.comlgcstandards.com
Precursor Selection and Reaction Pathway Design
The synthesis of this compound logically proceeds through the coupling of two key precursors: a deuterated 2-aminopyridine (B139424) and a protected p-aminobenzenesulfonyl chloride.
The probable synthetic pathway for this compound (with deuteration on the pyridine ring) involves:
Deuteration of the Pyridine Ring: The starting material, 2-aminopyridine, undergoes a deuteration reaction to produce 2-aminopyridine-d4. This can be achieved through various established methods for deuterating heterocyclic rings.
Sulfonamide Bond Formation: The deuterated precursor, 2-aminopyridine-d4, is then reacted with 4-acetylaminobenzenesulfonyl chloride. This reaction forms the sulfonamide linkage. The acetyl group serves as a protecting group for the amino functionality on the benzene ring.
Deprotection: The final step involves the removal of the acetyl protecting group, typically via acid or base hydrolysis, to yield the final product, this compound. chemicalbook.com
An alternative, though less commonly specified, labeling pattern involves deuteration on the benzene ring, yielding 4-amino-N-2-pyridinyl(benzene-d4)sulfonamide. lgcstandards.com The synthesis for this isomer would involve the reaction of 2-aminopyridine with a deuterated 4-acetylaminobenzenesulfonyl chloride-d4, followed by deprotection.
Table 1: Key Precursors for this compound Synthesis
| Precursor | Structure | Role in Synthesis |
| 2-Aminopyridine-d4 | ![]() | Deuterated heterocyclic amine component |
| 4-Acetylaminobenzenesulfonyl Chloride | ![]() | Provides the sulfonyl group and protected aniline (B41778) moiety |
Analytical Confirmation of Deuteration and Compound Identity
Spectroscopic Techniques for Isotopic Enrichment Assessment
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for confirming deuteration and structural identity.
Mass Spectrometry: MS is used to determine the molecular weight of the synthesized compound, which should reflect the mass increase due to the incorporated deuterium atoms. The molecular weight of this compound is 253.31 g/mol , compared to 249.29 g/mol for the non-deuterated form. sussex-research.comacgpubs.org Mass spectral analysis also provides the isotopic distribution, confirming the percentage of the d4 species versus residual lower-deuterated and non-deuterated forms. lgcstandards.comlgcstandards.com Certificates of analysis for commercial this compound show isotopic purity often exceeding 98%. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the specific sites of deuteration. The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated provides direct evidence of successful labeling. For this compound deuterated on the pyridine ring, the signals corresponding to the pyridine protons would be absent. chemicalbook.com Conversely, ¹³C NMR can be used to confirm the integrity of the carbon skeleton. nih.gov NMR analysis confirms that the synthesized compound's structure conforms to that of this compound. lgcstandards.comlgcstandards.com
Table 2: Analytical Data for this compound
| Analytical Technique | Parameter | Typical Result | Reference |
| Mass Spectrometry | Molecular Weight | 253.31 g/mol | lgcstandards.comlgcstandards.com |
| Isotopic Purity (d4 %) | >95%, often >98% | lgcstandards.comsussex-research.comlgcstandards.com | |
| Mass Distribution | d4 > 95%, d0-d3 < 5% | lgcstandards.com | |
| NMR Spectroscopy | Conformation | Conforms to structure | lgcstandards.comlgcstandards.com |
| HPLC | Chemical Purity | >95%, often >98% | lgcstandards.comsussex-research.comlgcstandards.com |
Chromatographic Purity Analysis of Synthesized this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of synthesized this compound, separating it from any unreacted precursors or side products.
Several studies utilizing this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods provide details on effective chromatographic conditions. nih.govresearchgate.netunimelb.edu.aunih.govresearchgate.net These methods typically employ reverse-phase columns.
Table 3: Example Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water | Water with 0.1% formic acid |
| Mobile Phase B | Methanol | Acetonitrile (B52724):Methanol (90:10, v/v) with 0.1% formic acid |
| Elution Type | Gradient | Gradient |
| Detection | MS/MS (MRM, Positive ESI) | MS/MS (MRM, Positive ESI) |
| Reference | nih.gov | researchgate.netnih.gov |
These chromatographic methods demonstrate the high resolution and sensitivity required to confirm the purity of this compound. Purity levels are typically required to be above 95% for use as an analytical standard. lgcstandards.comsussex-research.com Certificates of analysis often show purities exceeding 98% by HPLC. lgcstandards.comlgcstandards.com
Advanced Analytical Method Development and Validation Utilizing Sulfapyridine D4
Quantitative Bioanalytical Methodologies for Sulfapyridine (B1682706) and its Metabolites
The accurate measurement of Sulfapyridine and its related compounds in biological matrices is crucial for understanding its pharmacokinetic profile. Modern bioanalytical methods are designed to be highly sensitive, specific, and robust to handle the complexity of samples such as plasma, placenta, and wastewater.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technology for the quantitative analysis of Sulfapyridine and its metabolites. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov LC-MS/MS methods are capable of detecting and quantifying analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov
A typical LC-MS/MS method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of LC-MS/MS allows for the simultaneous quantification of a parent drug and its metabolites within a single analytical run. nih.govresearchgate.net For instance, a robust LC-MS/MS method was developed and validated for the simultaneous quantification of sulfasalazine (B1682708) and its metabolite, sulfapyridine, in human placenta. nih.govresearchgate.net
Role of Sulfapyridine-d4 as a Stable Isotope Internal Standard (SIIS)
The use of a stable isotope-labeled internal standard (SIIS) is a cornerstone of modern quantitative bioanalysis. sussex-research.comwuxiapptec.com this compound, in which four hydrogen atoms in the benzene (B151609) ring of Sulfapyridine are replaced with deuterium (B1214612), serves as an ideal SIIS for the quantification of unlabeled Sulfapyridine. researchgate.netscbt.com
Stable isotope-labeled internal standards like this compound are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte of interest. wuxiapptec.com This similarity ensures that the SIIS and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation. wuxiapptec.com By adding a known amount of this compound to each sample at the beginning of the workflow, any variability or loss of the analyte during these steps can be corrected for by monitoring the signal of the SIIS. wuxiapptec.com This normalization process significantly improves the accuracy and precision of the quantitative results. researchgate.netwuxiapptec.com For example, in a validated method for quantifying sulfapyridine in human placenta, the use of this compound as an internal standard resulted in average accuracies for quality control samples ranging from 97.4% to 108.4% and precisions between 3.7% and 10.0%. nih.govresearchgate.net
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's ion source. researchgate.net This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net Because this compound co-elutes with and has the same ionization characteristics as unlabeled Sulfapyridine, it experiences the same degree of matrix effect. wuxiapptec.com The ratio of the analyte signal to the SIIS signal remains constant, effectively canceling out the impact of matrix effects. researchgate.netnih.gov Studies have demonstrated that the use of stable isotope-labeled internal standards can eliminate relative matrix effects, ensuring the reliability of the bioanalytical data. researchgate.net
Enhancement of Assay Accuracy and Precision
Optimization of Chromatographic Separation Parameters
Achieving efficient chromatographic separation is critical for resolving the analyte from other sample components and ensuring accurate quantification. The optimization of chromatographic parameters involves the careful selection of the stationary phase (column), mobile phase composition, and elution mode (isocratic or gradient).
For the analysis of Sulfapyridine and its analogs, reversed-phase chromatography is commonly employed. C18 columns are frequently used as the stationary phase due to their ability to retain and separate a wide range of compounds. semanticscholar.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous component (often containing an acidifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsemanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of multiple analytes with different polarities within a reasonable run time. semanticscholar.orgmdpi.com
Table 1: Example of Optimized Chromatographic Conditions for Sulfapyridine Analysis
| Parameter | Condition |
| Column | Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% formic acid researchgate.net |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid researchgate.net |
| Flow Rate | 0.450 mL/min researchgate.net |
| Elution Mode | Gradient researchgate.net |
| Total Run Time | 7 minutes researchgate.net |
| Column Temperature | 35 °C nih.gov |
| Injection Volume | 7 µL nih.gov |
Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring (MRM) Transitions)
Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity required for quantitative bioanalysis. researchgate.netresearchgate.net In MRM, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion (the precursor ion) of the analyte. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific, characteristic fragment ion (the product ion). The transition from the precursor ion to the product ion is highly specific to the analyte of interest.
For Sulfapyridine and this compound, specific MRM transitions are optimized to maximize signal intensity and specificity. The selection of unique precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard allows for their simultaneous and independent monitoring, even though they co-elute chromatographically.
Table 2: Example of MRM Transitions for Sulfapyridine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sulfapyridine | 250.3 | 156.0 | Positive Electrospray Ionization (ESI+) researchgate.net |
| 250.3 | 108.1 | Positive Electrospray Ionization (ESI+) researchgate.net | |
| This compound | 254.3 | 160.0 | Positive Electrospray Ionization (ESI+) |
| 254.3 | 112.0 | Positive Electrospray Ionization (ESI+) |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern.
Method Validation in Research Contexts
In the realm of analytical chemistry, particularly within pharmaceutical and environmental research, the validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of experimental data. When quantifying analytes in complex matrices, isotopically labeled internal standards are frequently employed to correct for variations in sample preparation and instrument response. This compound, a deuterated analog of the antibiotic sulfapyridine, serves as an exemplary internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use necessitates a rigorous validation process to characterize the method's performance.
The evaluation of linearity, sensitivity—defined by the limit of detection (LOD)—and the limit of quantitation (LOQ) are fundamental steps in validating an analytical method. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Research studies utilizing this compound as an internal standard have established method performance across various biological and environmental matrices. In a validated LC-MS/MS method for the simultaneous quantification of sulfasalazine and its metabolite sulfapyridine in human placenta, the assay demonstrated excellent linearity. researchgate.netnih.gov The calibration curve was linear over a wide concentration range of 30 to 30,000 ng/mL. researchgate.netnih.gov Similarly, a UPLC-MS/MS method for determining multiple antibiotic residues in freshwater fish, which included this compound, reported strong linearity with correlation coefficients (R²) greater than 0.995. nih.gov Another study analyzing multiresidues in chicken livers using this compound as an internal standard also showed good linearity, with R² values between 0.9916 and 0.9967. researchgate.net
The sensitivity of these methods is highlighted by their low limits of detection and quantitation. For the analysis of antibiotics in freshwater fish, the method's LODs ranged from 0.08 to 1.46 µg/kg, and the LOQs were between 0.25 and 4.86 µg/kg. nih.gov A separate study found LOD and LOQ values for sulfapyridine to be 0.115 and 0.35 µg/mL, respectively, in a stability-indicating HPLC method. nih.gov
Linearity and Sensitivity Data for Methods Using this compound
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Source |
|---|---|---|---|---|---|---|
| Sulfapyridine | Human Placenta | 30 - 30,000 ng/mL | Not Specified | Not Specified | Not Specified | researchgate.netnih.gov |
| Multiple Antibiotics | Freshwater Fish | Not Specified | > 0.995 | 0.08 - 1.46 µg/kg | 0.25 - 4.86 µg/kg | nih.gov |
| Multiple Residues | Chicken Livers | 50 - 500 µg/kg | 0.9916 - 0.9967 | 0.011 - 1.197 µg kg⁻¹ | 0.150 - 2.579 µg kg⁻¹ | researchgate.net |
| Sulfapyridine | Pharmaceutical Prep. | 2 - 10 µg/mL | Not Specified | 0.115 µg/mL | 0.35 µg/mL | nih.gov |
Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. These parameters are assessed within a single day (intra-day) and across multiple days (inter-day) to ensure the method's reproducibility and reliability over time. The precision is typically expressed as the relative standard deviation (RSD).
In the context of methods using this compound, these parameters have been thoroughly evaluated. The LC-MS/MS method for quantifying sulfapyridine in human placenta demonstrated high accuracy and precision during inter-day validations. researchgate.netnih.gov The average accuracies of quality control samples ranged from 97.4% to 108.4%, with corresponding precision (RSD) values between 3.7% and 10.0%. researchgate.netnih.gov
The analysis of antibiotic residues in freshwater fish also yielded excellent precision. nih.gov The intra-day and inter-day RSDs were reported to be below 9.7% and 12.8%, respectively, which is well within the acceptable criteria for bioanalytical method validation. nih.gov These findings confirm that methods employing this compound as an internal standard can produce consistently accurate and precise results.
Accuracy and Precision Data for Methods Utilizing this compound
| Analyte | Matrix | Validation Type | Accuracy (%) | Precision (%RSD) | Source |
|---|---|---|---|---|---|
| Sulfapyridine | Human Placenta | Inter-day | 97.4 - 108.4 | 3.7 - 10.0 | researchgate.netnih.gov |
| Multiple Antibiotics | Freshwater Fish | Intra-day | Not Specified | < 9.7 | nih.gov |
| Inter-day | Not Specified | < 12.8 | |||
| Multiple Residues | Bison, Deer, Elk, Rabbit Muscle | Inter-day | 95.6 - 101 | Not Specified | fda.gov |
Assessing the stability of both the target analyte and the internal standard in the sample matrix under various storage and processing conditions is crucial for method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the moment of analysis. Stability is typically evaluated through freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.
In methods involving this compound, stability studies have confirmed the robustness of both the analyte (sulfapyridine) and its deuterated internal standard. One study noted that sulfapyridine was stable during long-term, auto-sampler, and freeze-thaw stability evaluations. researchgate.net Further research into the inherent stability of sulfapyridine through forced degradation studies revealed its degradation pathways under stress conditions like acid exposure and photolysis, providing a deeper understanding of its chemical behavior. nih.gov
A study investigating the stability of various antimicrobials in wastewater under frozen conditions found that sulfonamides were generally stable. nih.gov This research also highlighted that parent compounds were often more stable than their metabolites, which supports the reliability of using a stable, deuterated parent compound like this compound as an internal standard. nih.gov The chemical similarity between this compound and sulfapyridine ensures that they behave almost identically during extraction, chromatography, and ionization, but the deuterium labeling provides the mass shift necessary for separate detection, thereby ensuring reliable quantification even if minor degradation occurs.
Application of Sulfapyridine D4 in Preclinical Pharmacokinetic and Metabolic Research
Elucidation of Pharmacokinetic Profiles in In Vitro and In Vivo Animal Models
The use of Sulfapyridine-d4 is fundamental to accurately defining the pharmacokinetic properties of sulfapyridine (B1682706) in preclinical animal models.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are crucial in the early stages of drug discovery to understand how a potential drug is processed by a living organism. careresearchllc.com In these studies, this compound serves as an internal standard to precisely quantify the concentration of sulfapyridine over time. This is particularly relevant in studies involving sulfasalazine (B1682708), a drug that is metabolized into sulfapyridine and 5-aminosalicylic acid. medchemexpress.commdpi.com By spiking biological samples with a known amount of this compound before analysis, researchers can accurately track the absorption, distribution throughout the body, metabolic conversion, and final excretion of the active sulfapyridine metabolite. medchemexpress.commdpi.comresearchgate.net
Quantitation of Sulfapyridine in Animal Tissues and Biofluids
The accurate measurement of drug levels in biological fluids and tissues is essential for constructing pharmacokinetic profiles. researchgate.net this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify sulfapyridine in samples such as plasma and various tissue homogenates from animal studies. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and reliable data. researchgate.netresearchgate.net For example, in a study analyzing sulfasalazine and its metabolite sulfapyridine in human placenta, this compound was used as an internal standard to ensure the robustness of the analytical method. researchgate.net
Below is a table summarizing the validation parameters of an LC-MS/MS method using this compound for the quantitation of sulfapyridine in human placenta.
| Analyte | Concentration Range (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| Sulfapyridine | 30-30,000 | 97.4 - 108.4 | 3.7 - 10.0 |
Table 1: Validation data for the LC-MS/MS quantitation of sulfapyridine using this compound as an internal standard in human placenta homogenate. Data sourced from a study on the simultaneous quantitation of sulfasalazine and sulfapyridine. researchgate.net
Assessment of Tissue-Specific Distribution and Penetration
Determining the extent to which a drug distributes into different tissues is a key aspect of preclinical research. nih.gov this compound facilitates the precise measurement of sulfapyridine concentrations in various organs and tissues. researchgate.net By homogenizing tissue samples and adding this compound as an internal standard, researchers can quantify the amount of sulfapyridine present. researchgate.net This information is critical for understanding which tissues are exposed to the drug and at what concentrations. A study investigating the pharmacokinetics of sulfasalazine in mice identified sulfapyridine in both plasma and brain tissue, highlighting the ability of the metabolite to cross the blood-brain barrier. mdpi.comresearchgate.net
Comprehensive Metabolite Identification and Metabolic Pathway Elucidation
The study of drug metabolism is another area where deuterated standards provide significant advantages.
Tracing Metabolic Fates of Sulfapyridine and Related Compounds (e.g., Sulfasalazine)
This compound is an invaluable tool for elucidating the metabolic pathways of sulfapyridine, often when administered as its prodrug, sulfasalazine. mdpi.comresearchgate.net Following the administration of sulfasalazine, it is broken down by intestinal bacteria to release sulfapyridine, which is then absorbed and metabolized by the body. mdpi.com Using this compound as an internal standard allows for the accurate quantitation of the resulting sulfapyridine and its various metabolites. mdpi.comresearchgate.net In a study on mice, metabolites such as hydroxy-sulfapyridine and N-acetyl sulfapyridine were identified in plasma after sulfasalazine administration. mdpi.comresearchgate.net
Identification and Characterization of Deuterated Metabolites (e.g., N-acetyl this compound)
In metabolic research, it is often necessary to synthesize the deuterated versions of expected metabolites. N-acetyl this compound is the labeled analog of N-acetyl sulfapyridine, a major metabolite of sulfapyridine. labmix24.comlabmix24.com This deuterated metabolite serves as an internal standard for the accurate quantification of the non-labeled N-acetyl sulfapyridine in biological matrices. labmix24.comlabmix24.com The ability to use these synthesized deuterated metabolites as internal standards is crucial for obtaining precise quantitative data on the metabolic fate of a drug. mdpi.comlabmix24.comlabmix24.com
The table below shows the metabolites of sulfasalazine identified in mouse plasma and brain.
| Metabolite | Identified in Plasma | Identified in Brain |
| Sulfapyridine (SP) | Yes | Yes |
| Hydroxy-sulfapyridine (SP-OH) | Yes | No |
| N-acetyl sulfapyridine (Ac-SP) | Yes | Yes |
Table 2: In vivo metabolites of sulfasalazine identified in mouse plasma and brain. mdpi.comresearchgate.net
Investigation of Enzyme Systems Involved in Sulfapyridine Metabolism
The metabolism of sulfapyridine is a complex process involving several enzymatic pathways, primarily occurring in the liver. nih.gov Key metabolic transformations include acetylation, hydroxylation, and subsequent glucuronidation. nih.govmdpi.org The use of isotopically labeled compounds like this compound is instrumental in elucidating the roles of specific enzyme systems in these transformations.
Sulfapyridine is metabolized by N-acetyltransferase (NAT) enzymes, which are responsible for the acetylation of the drug. karger.com The activity of these enzymes is subject to genetic polymorphism, leading to different "acetylator phenotypes" (slow and fast) in the population. nih.govkarger.com This variation in enzyme activity can significantly impact the metabolic profile of sulfapyridine.
Hydroxylation of sulfapyridine is another major metabolic route, catalyzed by cytochrome P450 (CYP) enzymes. mdpi.orgnih.gov Studies have identified 5-hydroxysulfapyridine as a major metabolite. mdpi.org Following acetylation and hydroxylation, the metabolites can undergo glucuronidation, a conjugation reaction that facilitates their excretion. nih.govkarger.com
The investigation into the enzymes responsible for sulfapyridine metabolism often involves in vitro systems such as liver microsomes and hepatocytes. evotec.comnuvisan.com These systems contain a rich complement of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs). By incubating this compound with these preparations, researchers can identify the metabolites formed and characterize the kinetics of the enzymatic reactions.
A study investigating the metabolism of sulfadiazine, a related sulfonamide, in pigs using a ¹⁴C-labeled compound identified known metabolites like N-acetylsulfadiazine and 4-hydroxysulfadiazine, as well as new minor metabolites. researchgate.net This highlights the power of using labeled compounds to uncover novel metabolic pathways.
| Enzyme System | Metabolic Reaction | Key Metabolite(s) | Significance |
| N-acetyltransferase (NAT) | Acetylation | N-acetylsulfapyridine | Genetically determined variation in activity affects drug metabolism. nih.govkarger.com |
| Cytochrome P450 (CYP) | Hydroxylation | 5-hydroxysulfapyridine | A major pathway in sulfapyridine metabolism. mdpi.org |
| UDP-glucuronosyltransferase (UGT) | Glucuronidation | Glucuronide conjugates of sulfapyridine and its metabolites | Facilitates the excretion of metabolites. nih.gov |
Mechanistic Insights into Drug Metabolism and Isotope Effects
The use of deuterated compounds like this compound provides valuable mechanistic insights into drug metabolism, primarily through the study of kinetic isotope effects (KIEs).
Studies on Deuterium (B1214612) Isotope Effects on Metabolic Pathways
Deuterium substitution can alter the rate of metabolic reactions. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, if the cleavage of this bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction. juniperpublishers.com This phenomenon is known as the deuterium kinetic isotope effect (KIE).
By strategically placing deuterium atoms at different positions in a drug molecule, researchers can probe the mechanisms of metabolic pathways. nih.gov For example, if deuteration at a specific site significantly reduces the formation of a particular metabolite, it suggests that the cleavage of the C-H bond at that site is a critical step in its formation.
Studies have shown that deuterium substitution can lead to "metabolic switching," where the metabolism of a drug is redirected from one pathway to another. juniperpublishers.com This occurs when the primary metabolic pathway is slowed by deuteration, allowing alternative, previously minor, pathways to become more prominent. Investigating these shifts provides a deeper understanding of the interplay between different metabolic enzymes and pathways.
Research on deuterated analogs of other drugs has demonstrated that the magnitude of the KIE can depend on the specific CYP isoform involved and the position of deuteration. plos.org This highlights the complexity of predicting the metabolic fate of a deuterated compound.
Understanding Metabolic Stability and Clearance Mechanisms
This compound can be used in these assays to improve the accuracy of quantifying the parent drug, especially when dealing with complex biological matrices. veeprho.com By comparing the metabolic stability of this compound to its non-deuterated counterpart, researchers can directly assess the impact of deuterium substitution on the drug's susceptibility to metabolic breakdown.
An increase in metabolic stability due to deuteration can lead to a longer biological half-life and reduced systemic clearance. juniperpublishers.com This can have significant implications for a drug's pharmacokinetic profile. The use of deuterated compounds allows for a more controlled investigation of these effects, helping to separate the impact of metabolism from other clearance mechanisms.
The data generated from metabolic stability studies with this compound can be used in conjunction with other in vitro parameters to predict the in vivo pharmacokinetics of the drug. evotec.com This information is crucial for understanding how the drug will behave in a living organism and for guiding further preclinical and clinical development.
| Parameter | Description | Relevance of this compound |
| Metabolic Stability | The susceptibility of a compound to biotransformation by metabolic enzymes. evotec.com | Allows for accurate quantification in in vitro stability assays and direct assessment of the deuterium isotope effect on stability. veeprho.com |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com | Helps in understanding the impact of deuteration on the primary clearance mechanism. juniperpublishers.com |
| Half-life (t1/2) | The time it takes for the concentration of a drug in the body to be reduced by half. mdpi.com | Deuteration can prolong the half-life by decreasing the rate of metabolism. juniperpublishers.com |
Broader Research Applications and Future Perspectives
Utilization as a Biochemical Tracer in Mechanistic Studies
Deuterium-labeled compounds, including Sulfapyridine-d4, are invaluable as biochemical tracers for investigating reaction pathways and mechanisms. thalesnano.com In pharmacokinetic and metabolic research, this compound is commonly used as an internal standard. veeprho.comveeprho.com Its application as a tracer is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of its non-deuterated counterpart, Sulfapyridine (B1682706). nih.govresearchgate.net
When introduced into a biological system, this compound follows the same metabolic pathways as Sulfapyridine. drugbank.com However, due to the mass difference imparted by the four deuterium (B1214612) atoms, it can be distinctly identified and quantified using mass spectrometry. resolvemass.ca This allows researchers to accurately track the fate of the parent compound in complex biological matrices. By comparing the metabolic profile of the labeled and unlabeled compounds, scientists can elucidate metabolic transformations and identify key enzymes involved, such as cytochrome P450 (CYP450). clearsynthdiscovery.com The kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes compared to the carbon-hydrogen (C-H) bond, provides further insights into the rate-limiting steps of drug metabolism. alfa-chemistry.comhuntingtonstudygroup.org
Role in Quantitative Proteomics and Metabolomics Research
In the fields of quantitative proteomics and metabolomics, precision and accuracy are paramount. This compound plays a crucial role as a stable isotope-labeled internal standard, significantly enhancing the reliability of quantitative analyses. thalesnano.comveeprho.compharmaffiliates.com When analyzing biological samples to determine the concentration of Sulfapyridine, researchers add a known amount of this compound to each sample at an early stage of preparation. researchgate.netresearchgate.netnih.gov
This co-analysis allows for the correction of any analyte loss that may occur during sample extraction, handling, and the analytical process itself. researchgate.net Because this compound is chemically identical to Sulfapyridine, it experiences similar effects from sample processing and potential matrix effects in the analytical instrument. resolvemass.ca However, its higher molecular weight allows it to be distinguished by a mass spectrometer. criver.com By measuring the ratio of the native analyte to the deuterated standard, researchers can perform precise quantification, a technique known as isotope dilution mass spectrometry. researchgate.net This methodology is critical for reliable therapeutic drug monitoring, pharmacokinetic studies, and understanding metabolic pathways in systems biology. veeprho.comveeprho.comnih.gov The use of such standards improves the accuracy, precision, and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netresearchgate.netnih.gov
Advances in Analytical Instrumentation and Data Processing for Labeled Compounds
The expanding use of deuterated compounds like this compound has been paralleled by significant advances in analytical technology. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technology. ansto.gov.aunih.gov Instruments like the Orbitrap and quadrupole time-of-flight (QTOF) mass spectrometers provide the necessary mass accuracy and resolving power to differentiate between the isotopologues of labeled and unlabeled compounds, even within complex biological mixtures. nih.govlcms.cz Techniques such as multiple reaction monitoring (MRM) are employed for their high sensitivity and specificity in quantifying target analytes. researchgate.netnih.gov
Alongside hardware advancements, sophisticated data processing software has become essential. thermofisher.com Platforms like Thermo Scientific's Compound Discoverer are designed to handle the complex datasets generated in stable isotope labeling experiments. lcms.czthermofisher.com These software packages utilize algorithms to detect labeled compounds, calculate the degree of isotope incorporation, and correct for the natural abundance of heavy isotopes, which could otherwise introduce systematic errors. researchgate.netthermofisher.com Furthermore, the integration of analytical data with metabolic pathway databases allows for a broader, systems-level understanding of metabolic networks. nih.govthermofisher.com Other key analytical techniques used for the characterization of deuterated compounds include multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, ¹³C) and High-Performance Liquid Chromatography (HPLC). ansto.gov.auansto.gov.au
Emerging Research Areas for Deuterated Pharmaceutical Analogs
The strategic replacement of hydrogen with deuterium in drug molecules, known as deuteration, has become a burgeoning area of pharmaceutical research and development. nih.govunibestpharm.com This "heavy drug" approach aims to improve a drug's ADME profile. researchgate.net The greater stability of the C-D bond compared to the C-H bond can slow down drug metabolism, particularly if the deuteration occurs at a known site of metabolic attack. clearsynthdiscovery.comalfa-chemistry.com This can lead to several therapeutic advantages, including a longer drug half-life, increased systemic exposure, and potentially lower, less frequent dosing. alfa-chemistry.com
Deuteration can also enhance drug safety by reducing the formation of toxic metabolites. clearsynthdiscovery.com By altering metabolic pathways, the production of harmful byproducts can be minimized. Another key benefit is the potential to stabilize chiral centers, preventing the interconversion of a drug into a less active or more toxic stereoisomer. tandfonline.com
This strategy has led to new intellectual property opportunities and has successfully "rescued" drug candidates that previously failed due to poor pharmacokinetic properties. unibestpharm.compharmafocusasia.com The approval of deuterated drugs like Austedo (deutetrabenazine) and Sotyktu (deucravacitinib) by regulatory bodies has validated this approach and spurred further investment. nih.govclearsynthdiscovery.comtandfonline.com Current research is exploring deuterated analogs for a wide range of diseases, including neurological disorders, cancer, and viral infections, with numerous compounds in various phases of clinical trials. nih.govalfa-chemistry.comtandfonline.com
Compound Information Table
| Compound Name |
| 4-amino-N-(pyridin-2-yl-d4)benzenesulfonamide |
| Austedo |
| Deucravacitinib |
| N-Acetyl this compound |
| Sotyktu |
| Sulfapyridine |
| This compound |
| Sulfasalazine (B1682708) |
| Sulfasalazine-d4 |
| Tetrabenazine |
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-N-(pyridin-2-yl-d4)benzenesulfonamide | veeprho.com |
| Alternate Names | 4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide; 2-Sulfanilamidopyridine-d4; 2-Sulfapyridine-d4 | scbt.com |
| Molecular Formula | C₁₁H₇D₄N₃O₂S | scbt.com |
| Molecular Weight | 253.31 g/mol | scbt.comlgcstandards.com |
| CAS Number | 1189863-86-2 | scbt.comlgcstandards.com |
| Unlabeled CAS Number | 144-83-2 | lgcstandards.com |
| Appearance | Solid | medchemexpress.com |
| Chemical Stability | Stable under recommended storage conditions | medchemexpress.com |
Q & A
How can researchers ensure isotopic purity and stability of Sulfapyridine-d4 in pharmacokinetic studies?
Classification: Basic
Methodological Answer:
Isotopic purity is critical for accurate tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuteration at the pyridine ring positions. Stability assessments should include accelerated degradation studies under varying pH and temperature conditions, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitoring for deuterium loss or exchange .
What experimental designs are optimal for tracking this compound metabolites in in vivo models?
Classification: Advanced
Methodological Answer:
Employ a crossover design with isotopically labeled and unlabeled Sulfapyridine to differentiate endogenous metabolites from drug-derived ones. Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution orbitrap MS for metabolite profiling. Include control groups to account for matrix effects, and validate quantification methods using stable isotope dilution assays (SIDA) to minimize analytical variability .
How should researchers address discrepancies in reported this compound plasma protein binding affinities across studies?
Classification: Advanced
Methodological Answer:
Contradictions often arise from methodological differences (e.g., equilibrium dialysis vs. ultrafiltration). Replicate experiments using standardized buffers (pH 7.4, 37°C) and compare binding kinetics via surface plasmon resonance (SPR). Apply multivariate regression to identify confounding variables (e.g., albumin concentration variations). Cross-reference results with deuterium isotope effect (DIE) literature to contextualize affinity shifts caused by deuteration .
What protocols are recommended for synthesizing this compound with >98% isotopic enrichment?
Classification: Basic
Methodological Answer:
Use deuterated pyridine precursors in a Pd-catalyzed cross-coupling reaction with sulfonamide intermediates. Purify via recrystallization in deuterated solvents (e.g., D₂O/CD₃OD mixtures). Validate purity using quantitative ²H NMR with an internal standard (e.g., tetramethylsilane-d12) and confirm deuteration sites via heteronuclear single quantum coherence (HSQC) spectroscopy .
How can this compound be utilized to distinguish hepatic vs. renal clearance mechanisms in pharmacokinetic models?
Classification: Advanced
Methodological Answer:
Administer this compound intravenously in bile-duct cannulated animal models. Collect serial plasma, urine, and bile samples. Calculate clearance pathways using compartmental modeling (e.g., NONMEM) with isotopic differentiation. Compare AUC ratios of this compound and non-deuterated analogs to isolate enzyme-mediated vs. passive excretion pathways. Validate with CYP450 inhibition assays .
What statistical approaches resolve batch-to-batch variability in this compound bioanalytical data?
Classification: Advanced
Methodological Answer:
Apply mixed-effects models to account for batch-specific random effects. Use principal component analysis (PCA) to identify outlier batches linked to synthesis parameters (e.g., reaction temperature). Normalize data using internal standards (e.g., ¹³C-labeled analogs) and validate reproducibility via inter-laboratory cross-validation studies .
How do researchers validate this compound stability in long-term storage for multi-year studies?
Classification: Basic
Methodological Answer:
Conduct real-time stability studies under controlled conditions (−80°C, −20°C, 4°C). Monitor degradation using LC-MS/MS with deuterated internal standards. Assess hygroscopicity via dynamic vapor sorption (DVS) and mitigate hydrolysis risks by storing in amber vials with desiccants. Publish stability data in open-access repositories to enable meta-analyses .
What strategies mitigate deuterium isotope effects (DIE) when interpreting this compound metabolic pathways?
Classification: Advanced
Methodological Answer:
Compare kinetic isotope effects (KIE) for CYP450-mediated oxidation reactions using in vitro microsomal assays. Calculate ΔΔG‡ values to quantify enzymatic rate differences. Use computational models (e.g., density functional theory) to predict deuteration impacts on transition states. Cross-validate with non-deuterated controls and adjust metabolic flux analyses accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


